2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid

Description

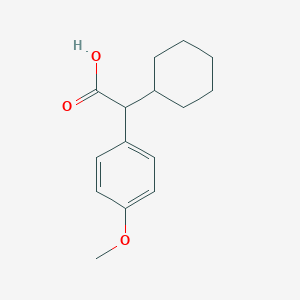

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid is a substituted acetic acid derivative characterized by a cyclohexyl group and a 4-methoxyphenyl group attached to the alpha-carbon of the acetic acid backbone. The cyclohexyl moiety enhances lipophilicity, while the 4-methoxyphenyl group contributes to electronic and steric effects, influencing reactivity and biological interactions. Such compounds are often explored in medicinal chemistry for their pharmacokinetic profiles and as intermediates in drug synthesis .

Properties

IUPAC Name |

2-cyclohexyl-2-(4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-18-13-9-7-12(8-10-13)14(15(16)17)11-5-3-2-4-6-11/h7-11,14H,2-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQGPGFTLZFUJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2CCCCC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid typically involves the following steps:

Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

Introduction of the 4-Methoxyphenyl Group: The 4-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methoxybenzene and an acyl chloride.

Formation of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nitro groups using halogenating agents or nitrating mixtures.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that form more complex molecules used in drug development.

Synthesis of Dextromethorphan Intermediates

One notable application is its use in synthesizing intermediates for dextromethorphan, an antitussive agent commonly found in cough syrups. The compound can be transformed into N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide, which is a key intermediate in the production of dextromethorphan. This transformation involves several steps, including the reaction with 4-methoxyphenyl acetic acid under controlled conditions to yield high purity products .

Chemical Properties and Synthetic Routes

The compound has unique chemical properties that facilitate its use in various synthetic pathways. It can undergo various reactions due to its functional groups, making it a versatile scaffold for developing new compounds.

Reaction Mechanisms

The synthesis typically involves:

- Hydrogenation : Initial hydrogenation steps are crucial for modifying cyclohexene derivatives.

- Amidation : The reaction of cyclohexyl derivatives with 4-methoxyphenyl acetic acid is performed under inert conditions to prevent decomposition and ensure high yields .

Research indicates that compounds similar to this compound exhibit biological activities that may be beneficial in treating various conditions.

Anti-inflammatory Properties

Studies have shown that related compounds can possess anti-inflammatory properties, suggesting potential therapeutic applications for inflammatory diseases. The presence of the methoxy group may enhance these effects by improving solubility and bioavailability .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound in pharmaceutical research.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Effects on Physicochemical Properties: The carbamoylcyclopentyl group in compound 4c reduces melting point (105°C) compared to simpler analogs, likely due to increased molecular flexibility. Amino-substituted variants (e.g., 2-amino-2-(4-methoxyphenyl)acetic acid) exhibit higher polarity, enhancing solubility but requiring protective handling (see SDS in ). Hydroxy derivatives (e.g., 2-hydroxy-2-(4-methoxyphenyl)acetic acid) introduce chirality, critical for enantioselective drug design .

Synthetic Yields and Methods: Compound 4c is synthesized via cyclocondensation with a moderate yield (70%) , whereas esterified analogs (e.g., methyl 2-amino-2-(4-methoxyphenyl)acetate HCl) are commercially available for specialized synthesis .

A. Cyclohexyl vs. Carbamoylcyclopentyl :

B. Amino vs. Hydroxy Substituents :

C. Esterified Derivatives :

- Methyl or ethyl esters (e.g., methyl 2-amino-2-(4-methoxyphenyl)acetate HCl) are used to protect reactive groups during synthesis, enabling stepwise functionalization .

Biological Activity

2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting its implications in therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C16H22O3

- Molecular Weight : 270.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to modulate pathways involved in inflammation and cancer cell proliferation. The compound may exert its effects through:

- Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Antioxidant properties , which can mitigate oxidative stress in cells.

- Modulation of signaling pathways associated with cell growth and apoptosis.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties, particularly against breast cancer cell lines. For example, it was evaluated against HER-2 overexpressed SKBr-3 cells, demonstrating an IC50 value ranging from 17.44 µM to 53.29 µM, indicating effective inhibition of cellular proliferation compared to standard treatments like 5-fluorouracil (IC50 = 38.58 µM) .

Antiinflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the expression of pro-inflammatory cytokines and enzymes involved in the inflammatory response, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies and Research Findings

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good absorption and moderate bioavailability, making it a candidate for further development as a therapeutic agent. Toxicological assessments indicate that it has a favorable safety profile at therapeutic doses, although further studies are needed to fully elucidate its long-term effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclohexyl-2-(4-methoxyphenyl)acetic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or coupling reactions. For example, cyclohexylmagnesium bromide may react with 4-methoxyphenylacetic acid derivatives under anhydrous conditions (e.g., THF, -78°C to 0°C). Catalysts like palladium or nickel complexes (e.g., Suzuki coupling) can enhance stereochemical control .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aryl halide to cyclohexyl reagent) and using inert atmospheres (N₂/Ar) minimizes side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min .

- NMR : Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 1.2–2.0 ppm (cyclohexyl protons) .

- Melting Point : Compare observed values (e.g., 164–168°C) to literature data to confirm crystallinity .

Q. What biological activities have been reported for structurally similar compounds, and how might they inform research on this compound?

- Bioactivity Insights : Analogues like 2-(4-methoxyphenyl)acetic acid exhibit biomarker potential in cancer studies (e.g., NSCLC discrimination via plasma metabolites) . The cyclohexyl group may enhance lipophilicity, improving blood-brain barrier penetration for neurological applications .

- Experimental Design : Use in vitro cytotoxicity assays (e.g., MTT on HeLa cells) with dose ranges of 1–100 µM; include controls (DMSO vehicle) and triplicate measurements .

Advanced Research Questions

Q. How can reaction stereochemistry be controlled during synthesis, particularly for the chiral center at the cyclohexyl-phenyl junction?

- Stereochemical Strategies :

- Chiral Catalysts : Employ Sharpless epoxidation or asymmetric hydrogenation with (R)-BINAP-Ru complexes to achieve >90% enantiomeric excess .

- Protecting Groups : Use Fmoc (fluorenylmethyloxycarbonyl) to shield reactive sites during intermediate steps, as seen in peptide synthesis .

Q. What contradictions exist in reported data for analogous compounds, and how should researchers address them?

- Case Study : Cyclohexyl vs. cycloheptyl substituents (e.g., 2-Cycloheptyl-2-(4-methoxyphenyl)acetic acid) show divergent solubility profiles (logP: 3.2 vs. 3.8) due to steric effects .

- Resolution : Perform comparative solubility assays (e.g., shake-flask method in PBS/octanol) and computational modeling (e.g., COSMO-RS) to rationalize discrepancies .

Q. What computational tools are effective for predicting the pharmacokinetic properties of this compound?

- In Silico Methods :

- ADMET Prediction : Use SwissADME to estimate bioavailability (e.g., %ABS = 75–85) and P-glycoprotein substrate likelihood .

- Docking Studies : AutoDock Vina for target binding (e.g., COX-2 enzyme; PDB ID: 5KIR) to hypothesize anti-inflammatory activity .

- Validation : Cross-reference with in vitro permeability assays (Caco-2 cell monolayers) .

Q. How can researchers optimize crystallization conditions to improve X-ray diffraction quality?

- Crystallization Protocols :

- Slow evaporation from ethanol/water (8:2 v/v) at 4°C yields monoclinic crystals (space group P2₁/c) .

- Additive screening (e.g., 1% n-octanol) enhances crystal size and uniformity.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.